molecular formula C16H18N6O B2936017 N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 477865-43-3

N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

Cat. No.: B2936017
CAS No.: 477865-43-3
M. Wt: 310.361
InChI Key: ZWYOQNMHRGTUPL-WOJGMQOQSA-N
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Description

N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a useful research compound. Its molecular formula is C16H18N6O and its molecular weight is 310.361. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of related compounds involves intricate chemical reactions demonstrating the compound's relevance in exploring synthetic chemistry's boundaries. For instance, Desenko et al. (1998) detailed the cyclocondensation of triazolopyrimidine derivatives, showcasing the chemical versatility of this compound class (Desenko et al., 1998). Similarly, Hassneen and Abdallah (2003) described new routes to synthesize pyridinopyrimidinones, highlighting the structural manipulation capabilities within this chemical framework (Hassneen & Abdallah, 2003).

Biological Activities

The structural analogs of the mentioned compound have been evaluated for their antimicrobial and potential anti-inflammatory activities. Kumar et al. (2009) synthesized triazolopyrimidines with significant antibacterial properties, indicating the compound's relevance in developing new antimicrobial agents (Kumar et al., 2009). Mabkhot et al. (2016) also synthesized derivatives incorporating a thiophene moiety, showing potent antimicrobial activity, further underscoring the chemical's potential in therapeutic applications (Mabkhot et al., 2016).

Structural and Mechanistic Insights

Research into the structural characteristics and mechanistic pathways of related compounds offers deep insights into their reactivity and potential applications. For example, Dolzhenko et al. (2008) analyzed the crystal structure of a triazolotriazine derivative, providing valuable information on the molecular configuration and intermolecular interactions of such compounds (Dolzhenko et al., 2008).

Potential as Antiasthma Agents

Medwid et al. (1990) explored the synthesis of triazolopyrimidines as mediator release inhibitors, indicating their potential as antiasthma agents. This research demonstrates the compound's applicability in addressing respiratory conditions, showcasing its therapeutic potential beyond antimicrobial activity (Medwid et al., 1990).

Biochemical Analysis

Biochemical Properties

The nature of these interactions is complex and may involve multiple biochemical reactions .

Cellular Effects

(E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide has been shown to have significant effects on various types of cells . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is complex and involves several steps . It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

(E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

(E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Disclaimer: : The information provided in this article is based on current knowledge and research . It is important to note that the biochemical properties and effects of (E)-N,N-dimethyl-N’-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide are still being studied, and new findings may emerge in the future. Always consult with a qualified professional or expert before making any decisions based on this information.

Properties

IUPAC Name

N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-12(23-13-7-5-4-6-8-13)14-9-10-17-16-19-15(20-22(14)16)18-11-21(2)3/h4-12H,1-3H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYOQNMHRGTUPL-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.